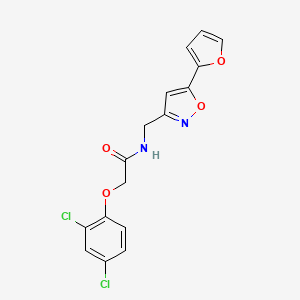

2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Description

This compound is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetamide scaffold, which is further substituted with a 5-(furan-2-yl)isoxazol-3-ylmethyl moiety. The dichlorophenoxy group is a hallmark of auxin-like herbicides, while the isoxazole-furan substituent may enhance target specificity or metabolic stability .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O4/c17-10-3-4-13(12(18)6-10)23-9-16(21)19-8-11-7-15(24-20-11)14-2-1-5-22-14/h1-7H,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAXGGERRLZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

Synthesis of the isoxazole ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Coupling of intermediates: The final step involves coupling the dichlorophenoxy intermediate with the isoxazole intermediate under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Outcome : Hydrolysis rates depend on the steric hindrance from the isoxazole-furan substituent.

Nucleophilic Substitution at the Dichlorophenoxy Group

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS), particularly at the 4-position chlorine due to steric and electronic factors:

Functionalization of the Isoxazole-Furan System

The isoxazole ring participates in cycloaddition and ring-opening reactions, while the furan moiety undergoes electrophilic substitutions:

Isoxazole Reactivity

-

Cycloaddition : Reacts with nitrile oxides to form bis-heterocyclic adducts.

-

Ring-Opening : Treatment with hydroxylamine yields β-ketoamide derivatives .

Furan Reactivity

-

Electrophilic Substitution : Nitration at the 5-position of furan using HNO₃/H₂SO₄ .

-

Oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic or heterocyclic components:

| Reaction Type | Catalyst | Substrate | Product Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-modified analogs |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | Amino-functionalized derivatives |

Thiourea and Isothiocyanate Derivatives

Reaction with thiophosgene or ammonium thiocyanate generates bioactive intermediates:

Oxidation and Reduction Pathways

-

Oxidation : KMnO₄ in acidic medium oxidizes the methylene group adjacent to the ether oxygen to a ketone.

-

Reduction : NaBH₄ selectively reduces the acetamide carbonyl to a secondary alcohol (unstable under ambient conditions).

Photochemical Degradation

Under UV light (λ = 254 nm), the compound undergoes:

-

C–O bond cleavage in the dichlorophenoxy group.

-

Isomerization of the isoxazole ring to oxazole.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of dichlorophenoxyacetic acid can inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. The isoxazole component is believed to enhance these effects by modulating specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. A study evaluating the efficacy of various furan and isoxazole derivatives found that certain modifications could enhance their antibacterial potency. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Herbicidal Activity

Given the presence of the dichlorophenoxy group, this compound may also possess herbicidal properties. Compounds in this class are known to function as auxin mimics, disrupting plant growth by interfering with hormonal signaling pathways. This application is particularly relevant in agricultural settings where selective weed control is necessary .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally and functionally related molecules. Data tables and key findings are provided.

Table 1: Structural Comparison with Analogous Compounds

Key Findings from Comparative Analysis

Herbicidal Activity The dichlorophenoxy group is critical for auxin-like activity, as seen in 2,4-D and RN1 . Unlike 2,4-D (a carboxylic acid), the acetamide group in the target compound may enhance metabolic stability, delaying hydrolysis to the active acid form and prolonging herbicidal activity .

Structure–Activity Relationships (SAR) Isoxazole vs. Triazole/Pyridine: The isoxazole-furan system (target compound) likely introduces steric and electronic effects distinct from WH7’s triazole or compound 533’s pyridine. For example, the furan oxygen may participate in hydrogen bonding, improving affinity for auxin-binding proteins .

Synthetic Complexity The synthesis of the target compound involves coupling a dichlorophenoxyacetyl chloride with a 5-(furan-2-yl)isoxazol-3-ylmethyl amine, a step requiring precise control to avoid side reactions (e.g., over-chlorination) . This contrasts with simpler analogs like alachlor, which is synthesized via alkylation of 2,6-diethylaniline .

However, the furan-isoxazole group may introduce alternative degradation pathways, such as cytochrome P450-mediated oxidation, reducing environmental persistence compared to chloroacetamides like propachlor .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a dichlorophenoxy group, an isoxazole moiety, and a furan ring, which are known to influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, research on isoxazole derivatives has shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |

| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |

These findings suggest that the incorporation of furan and isoxazole rings can enhance anticancer efficacy through specific molecular interactions with cellular targets .

Neuropharmacological Effects

The dichlorophenoxy moiety in this compound is structurally related to herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been shown to affect neurotransmitter levels in animal models. Studies indicate that 2,4-D can reduce acetylcholinesterase (AChE) activity, leading to neurobehavioral changes such as decreased locomotor activity . Similar neuropharmacological effects may be expected from the compound due to its structural analogies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or neurotransmitter breakdown.

- Induction of Apoptosis : Structural features suggest potential interactions with apoptotic pathways, leading to programmed cell death in malignancies.

- Interaction with Receptors : The presence of furan and isoxazole rings may facilitate binding to specific receptors involved in cell signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and tested for their anticancer properties. Results showed that modifications at the furan and isoxazole positions significantly impacted their cytotoxicity against various cancer cell lines .

- Neurotoxicity Assessment : Research evaluating the neurotoxic effects of herbicides similar to 2,4-D revealed alterations in motor function and neurotransmitter levels, suggesting a need for further investigation into the neuropharmacological implications of related compounds .

Q & A

Q. What synthetic methodologies are established for preparing 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions:

- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce functional groups like dichlorophenoxy moieties .

- Condensation reactions with chloroacetyl chloride or cyanoacetic acid derivatives in the presence of triethylamine or other bases .

- Purification via recrystallization (e.g., ethanol-DMF mixtures) or solid-phase extraction (C-18 columns) to isolate the final product . Reaction progress is monitored using TLC, and intermediates are characterized via IR/NMR .

Q. Which spectroscopic techniques are critical for structural characterization?

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹) .

- ¹H/¹³C NMR resolves proton environments and substitution patterns (e.g., aromatic protons at δ 6.9–7.5 ppm) .

- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 430.2 for related acetamide derivatives) .

- X-ray crystallography provides 3D structural details, including bond angles and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. How is purity assessed during synthesis?

- TLC for preliminary checks of reaction completion .

- HPLC-UV quantifies purity in final batches .

- Elemental analysis (C, H, N) validates stoichiometric ratios (e.g., %C deviation ≤1.1) .

Advanced Research Questions

Q. How can condensation reaction yields be optimized?

Key strategies include:

- Adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated reagent) to drive reaction completion .

- Selecting polar aprotic solvents like DMF to enhance solubility .

- Optimizing temperature (room temperature vs. reflux) and catalyst (e.g., K₂CO₃ vs. Et₃N) .

- Monitoring by TLC to terminate reactions at peak conversion .

Q. What methodologies resolve discrepancies between computational and experimental structural data?

- Cross-validation : Compare X-ray crystallography (e.g., bond lengths of 1.395 Å for C=O) with DFT-optimized geometries .

- Dynamic NMR studies to detect conformational flexibility that may explain spectral anomalies .

- Synchrotron-based techniques for high-resolution crystallography to refine electron density maps .

Q. How is biological activity (e.g., hypoglycemic potential) evaluated?

- In vitro assays : Measure glucose uptake in HepG2 cells and calculate IC₅₀ values .

- Toxicity screening : Administer doses to Wistar rats (e.g., 100–200 mg/kg) and monitor liver/kidney function .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., thiazolidinedione derivatives) to identify critical substituents .

Q. What analytical approaches confirm stability under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (HCl) or alkaline (NaOH) conditions, then analyze degradants via HPLC-MS .

- Kinetic modeling : Calculate degradation rate constants (e.g., t₁/₂) to predict shelf-life .

Q. How are intermolecular interactions in the solid state characterized?

- X-ray crystallography reveals hydrogen bonds (e.g., C–H⋯O interactions) and π-π stacking .

- Thermogravimetric analysis (TGA) assesses thermal stability linked to crystal packing .

Data Contradiction Analysis

Q. How to address conflicting data between NMR and crystallography?

- Example : If NMR suggests a planar conformation but crystallography shows a twisted geometry, consider:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.